molecular formula C12H16F2N2O3 B13000940 tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate

tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate

Cat. No.: B13000940
M. Wt: 274.26 g/mol
InChI Key: WOUHULLWTYXMIC-UHFFFAOYSA-N
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Description

"tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate" is a carbamate-protected pyridine derivative characterized by a pyridine ring substituted with a difluoromethoxy group at the 2-position and a tert-butyl carbamate moiety at the 4-methyl position. This compound is structurally designed to serve as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases or other enzymes. Its tert-butyl carbamate group acts as a protective group for amines, enabling selective deprotection during multi-step syntheses .

Properties

Molecular Formula

C12H16F2N2O3

Molecular Weight

274.26 g/mol

IUPAC Name

tert-butyl N-[[2-(difluoromethoxy)pyridin-4-yl]methyl]carbamate

InChI

InChI=1S/C12H16F2N2O3/c1-12(2,3)19-11(17)16-7-8-4-5-15-9(6-8)18-10(13)14/h4-6,10H,7H2,1-3H3,(H,16,17)

InChI Key

WOUHULLWTYXMIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)OC(F)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate involves several steps. One common synthetic route includes the reaction of 2-(difluoromethoxy)pyridine-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to ensure high yield and purity . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts and temperature control to ensure the desired products are formed .

Scientific Research Applications

tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the pyridine ring and carbamate modifications. Below is a comparative analysis:

Compound Name Substituents on Pyridine Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
tert-Butyl 4-methylpyridin-2-ylcarbamate (I) 2-H, 4-methyl C11H16N2O2 208.26 Intermediate for p38 MAP kinase inhibitors; forms N-H···N dimers
tert-Butyl (2-methoxypyridin-4-yl)carbamate 2-methoxy, 4-H C11H16N2O3 224.26 Catalogued pyridine derivative; methoxy enhances lipophilicity
tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate 2-chloro, 3-dimethoxymethyl, 4-methyl C15H23ClN2O4 330.81 Bulky substituents may reduce solubility; used in complex syntheses
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine core (not pyridine) C11H16FN3O3 257.26 Hazardous properties noted; pyrimidine alters electronic profile
Target Compound 2-difluoromethoxy, 4-methyl C12H16F2N2O3 274.27 Hypothesized enhanced stability and kinase binding N/A

Key Observations:

  • Chloro substituents () increase molecular weight and may hinder solubility.
  • Heterocycle Modifications: Pyrimidine-based analogs () exhibit distinct electronic properties compared to pyridine derivatives, often altering biological target specificity.

Physicochemical Properties

  • Stability: Fluorinated groups (e.g., difluoromethoxy) generally enhance thermal and metabolic stability compared to non-fluorinated analogs like the methoxy derivative (). However, tert-butyl carbamates are prone to acidic deprotection, a trait shared across all listed compounds .
  • Solubility: Bulky substituents (e.g., dimethoxymethyl in ) reduce aqueous solubility, whereas smaller groups like methyl () or difluoromethoxy (target compound) may improve it.

Biological Activity

Overview

Tert-butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its structure features a tert-butyl group and a pyridine ring substituted with a difluoromethoxy group, which influences its biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.

  • Molecular Formula: C12H15F2N2O3
  • Molecular Weight: 308.25 g/mol
  • CAS Number: 2231675-32-2

The compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development.

Research indicates that this compound may act through multiple pathways:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain.
  • Cellular Interaction: Studies suggest that the compound can affect cell signaling pathways, potentially modulating responses in neuronal and non-neuronal cells.
  • Anti-inflammatory Effects: Preliminary data indicate that this compound may reduce inflammatory markers, suggesting a role in managing conditions characterized by inflammation.

In vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant biological activity:

  • Neuroprotective Effects: In studies involving neuronal cell lines, the compound reduced cell death induced by amyloid-beta peptides, a hallmark of neurodegenerative diseases such as Alzheimer's. This effect was associated with decreased levels of reactive oxygen species (ROS) and pro-inflammatory cytokines like TNF-α .

In vivo Studies

In vivo studies are essential for understanding the therapeutic potential of this compound:

  • Animal Models: Research utilizing scopolamine-induced memory impairment models in rats showed that treatment with this compound led to improved cognitive functions compared to control groups . However, the bioavailability and distribution in the brain require further investigation to optimize therapeutic outcomes.

Data Tables

Study TypeFindingsReference
In vitroReduced Aβ-induced cytotoxicity; decreased TNF-α and ROS levels
In vivoImproved cognitive function in scopolamine model; needs bioavailability study

Case Studies

  • Alzheimer’s Disease Model:
    • A study evaluated the neuroprotective effects of this compound on astrocytes exposed to amyloid-beta. Results indicated significant protection against oxidative stress, suggesting potential as a therapeutic agent for Alzheimer's disease .
  • Inflammation Reduction:
    • Another investigation focused on the anti-inflammatory properties of the compound, demonstrating its ability to lower inflammatory markers in cellular models. This positions it as a candidate for treating inflammatory conditions .

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